The synthesis of leridistim involves several advanced biotechnological methods. Key steps include:
Leridistim's molecular structure can be characterized by its dual receptor-binding capabilities. It consists of a G-CSF moiety that binds to G-CSF receptors on hematopoietic progenitor cells, promoting neutrophil production, and an IL-3 moiety that enhances hematopoiesis through IL-3 receptor activation.
Leridistim undergoes various chemical reactions during its synthesis and modification processes:
Leridistim exerts its effects through the following mechanisms:
Pharmacokinetic studies have shown that pegylated leridistim has an elimination half-life ranging from 7.8 to 33 hours depending on administration routes and patient conditions .
Leridistim has significant applications in clinical settings:
CAS No.: 87913-26-6
CAS No.: 146725-34-0
CAS No.: 14729-29-4
CAS No.: 33776-88-4
CAS No.: 3663-42-1
CAS No.: 92292-84-7